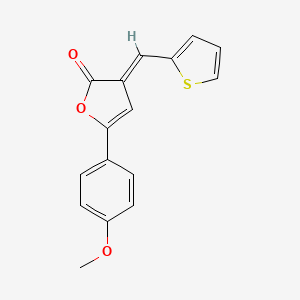![molecular formula C8H8BrNO B12877077 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrano[2,3-b]pyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyran ring, with a bromine atom attached to the 5th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves multicomponent reactions. One efficient method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the desired product in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and energy-efficient processes, are likely to be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate (K₂CO₃), aryl aldehydes, and malononitrile. Reaction conditions often involve the use of aqueous ethanol as a solvent and microwave or solar thermal energy to accelerate the reaction .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrano[2,3-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrano[2,3-b]pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine include:
Pyrano[2,3-b]quinoline Derivatives: These compounds have a quinoline ring fused with a pyran ring and exhibit similar biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring and are known for their antimicrobial and anticancer properties.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and are studied for their biomedical applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
5-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-4-10-8-6(7)2-1-5-11-8/h3-4H,1-2,5H2 |
Clé InChI |
NMSOSXDUAFLJCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CN=C2OC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


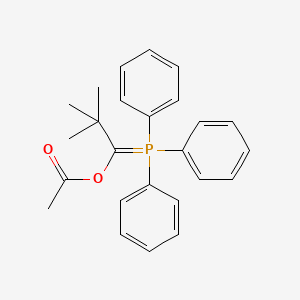
![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)

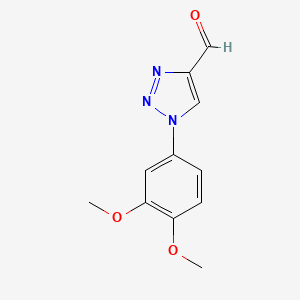
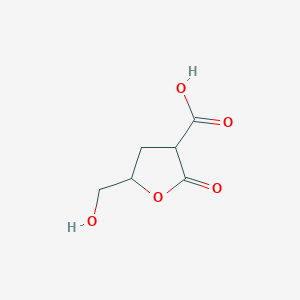
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)
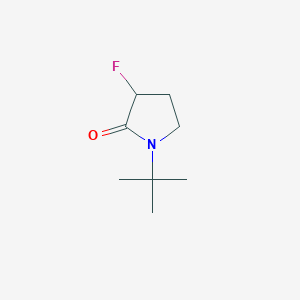
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
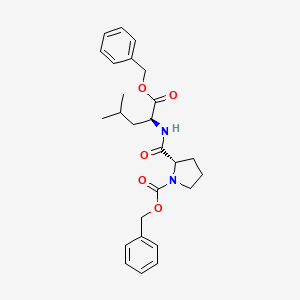
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
